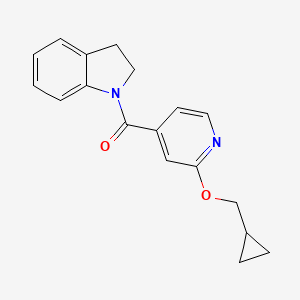

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-18(20-10-8-14-3-1-2-4-16(14)20)15-7-9-19-17(11-15)22-12-13-5-6-13/h1-4,7,9,11,13H,5-6,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWBAZMCYMILMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring substituted with a cyclopropylmethoxy group. This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethanol reacts with a halogenated pyridine derivative under basic conditions.

Next, the indolin-1-yl group is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where an indole derivative is coupled with the pyridine intermediate.

Finally, the methanone moiety is introduced through a carbonylation reaction. This step typically involves the use of carbon monoxide and a suitable catalyst to form the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

Oxidation: Oxidation of the methanone group can yield carboxylic acids or esters.

Reduction: Reduction can produce alcohols or amines.

Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

- Antimicrobial Properties : Studies have shown that (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Biological Research

Its bioactivity has been explored in various biological contexts:

- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes linked to disease processes, such as kinases and proteases.

- Receptor Modulation : Investigations into its ability to modulate receptor activity suggest it may have applications in treating neurological disorders by influencing neurotransmitter systems.

Material Science

In addition to its biological applications, the compound is being explored for use in material science:

- Polymer Development : The unique structure allows it to serve as a building block for synthesizing advanced polymers with tailored properties.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacterial strains. |

| Study 3 | Receptor Modulation | Identified as a promising lead compound for neurological disorder treatments due to its receptor binding affinity. |

Mecanismo De Acción

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Pyridine Ring The target compound’s 2-cyclopropylmethoxy group introduces steric bulk and rigidity compared to the pyrrolidinylethoxy substituent in compound 52D . Cyclopropane’s high ring strain may enhance metabolic stability but reduce solubility relative to flexible ethoxy linkers.

Linked Group Variations The indolin-1-yl group (target) offers a bicyclic structure with hydrogen-bonding capability, contrasting with the monocyclic phenyl groups in compounds from and . Indole derivatives are associated with kinase inhibition, suggesting the target may share similar mechanisms but with distinct selectivity. The trifluoromethoxyphenyl group in introduces strong electron-withdrawing effects, which could enhance binding affinity in electron-deficient environments but increase metabolic susceptibility compared to the target’s cyclopropylmethoxy.

The piperidinyl-phenoxyethylamino group in introduces basicity (pKa ~9.5), which may enhance solubility in acidic environments compared to the neutral indolin moiety.

Actividad Biológica

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound exhibits activity as a GPR120 agonist, which is linked to various metabolic processes. GPR120 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin sensitivity. Activation of this receptor has been associated with increased secretion of glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis and appetite regulation .

Antidiabetic Properties

Research indicates that compounds similar to this compound may enhance insulin sensitivity and promote glucose-dependent insulin secretion. This mechanism is particularly relevant in the context of type 2 diabetes management.

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of pro-inflammatory pathways. This effect can be particularly beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Study 1: GPR120 Agonism

In a study examining the effects of GPR120 agonists, it was found that compounds with similar structures to this compound significantly improved metabolic profiles in murine models. The study reported enhanced GLP-1 secretion and improved glycemic control .

Study 2: Inhibition of p38 MAP Kinase

Another relevant research highlighted that derivatives with cyclopropyl substitutions exhibited selective inhibition of p38 MAP kinase, a critical pathway in inflammatory responses. This inhibition correlated with reduced markers of inflammation in animal models .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| GPR120 Agonism | Increased GLP-1 secretion | Activation of GPR120 |

| Anti-inflammatory | Reduced cytokine levels | Inhibition of p38 MAP kinase |

| Insulin Sensitivity Enhancement | Improved glucose metabolism | Modulation of insulin signaling |

Q & A

What are the recommended synthetic routes for (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone, and how can reaction efficiency be optimized?

Methodological Answer:

A plausible route involves a multi-step synthesis starting with functionalization of the pyridine ring. For example:

- Step 1: Introduce the cyclopropylmethoxy group at the 2-position of pyridine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2: Couple the modified pyridine with indoline-1-carbonyl chloride using a coupling agent like HATU or DCC in anhydrous dichloromethane.

- Optimization Tips:

How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in bond geometry?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow high-quality crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use SHELXL for refinement, as it is robust for small-molecule structures and can handle disorders in the cyclopropyl or indoline moieties .

- Key Parameters:

- Refinement convergence criteria (R1 < 5% for high-resolution data).

- Validate hydrogen bonding using PLATON or Mercury software.

- Common Pitfalls: Overinterpretation of thermal ellipsoids in flexible regions (e.g., cyclopropylmethoxy group); use restraints judiciously .

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- Purity Analysis:

- Stability Studies:

How can researchers address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

- Assay-Specific Variables:

- Structural Analogs: Compare with derivatives (e.g., pyridin-4-yl methanones in ) to identify substituents critical for target engagement. Use molecular docking to predict binding modes .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

- ADME Prediction:

- Molecular Dynamics (MD):

How can researchers resolve discrepancies in NMR spectra caused by tautomerism or dynamic effects in solution?

Methodological Answer:

- Variable Temperature NMR: Acquire spectra at 25°C and −40°C to slow dynamic processes. Look for splitting of peaks (e.g., indoline NH or pyridine protons) indicating tautomeric equilibria.

- 2D NMR Techniques: Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity between the cyclopropylmethoxy and indoline groups .

What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Chemistry:

- Quality Control:

How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the cyclopropylmethoxy group?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituent variations (e.g., cyclopropyl → cyclobutyl or methoxy → ethoxy).

- Biological Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.